molecular formula C8H18O5 B117214 Tetraethylene glycol CAS No. 157299-02-0

Tetraethylene glycol

Cat. No.: B117214
CAS No.: 157299-02-0
M. Wt: 194.23 g/mol
InChI Key: UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Description

Tetraethylene glycol (TTEG, HO(C₂H₄O)₄H) is a member of the ethylene glycol oligomer family, characterized by two terminal hydroxyl groups and three ether linkages. It is a colorless, odorless, hygroscopic liquid with high water solubility, a boiling point of 314–330°C (dependent on purity), and a molecular weight of 194.23 g/mol . Its low volatility and compatibility with organic solvents make it suitable for applications in pharmaceuticals, polymer synthesis, and catalysis .

Chemical Reactions Analysis

Esterification and Ether Cleavage Reactions

TEG reacts with carboxylic acids and oxoacids to form esters, releasing water. This reaction is typical of alcohols and highlights TEG’s nucleophilic hydroxyl groups . For example:

TEG+RCOOHTEG ester+H2O\text{TEG}+\text{RCOOH}\rightarrow \text{TEG ester}+\text{H}_2\text{O}

The ether linkages in TEG remain relatively inert under mild conditions but can cleave under strong acidic or basic environments, forming smaller glycols or aldehydes .

Key Data:

Reaction TypeConditionsProductsReference
EsterificationCarboxylic acids, heatEsters + H2_2O
Ether cleavageStrong acids/basesShorter glycols

Oxidation Reactions

TEG undergoes oxidation in alkaline media, as demonstrated in studies using ditelluratoargentate(III) (DTA). The reaction follows pseudo-first-order kinetics with respect to DTA and fractional-order dependence on TEG .

Mechanism:

  • Step 1: Formation of a TEG-DTA complex.

  • Step 2: Two-electron transfer from TEG to DTA, yielding aldehydes or ketones .

Kinetic Parameters (293.2–313.2 K):

ParameterValue
Activation energy (EaE_a)45–60 kJ/mol
Rate constant (kobsk_{\text{obs}})1.2×103s11.2\times 10^{-3}\,\text{s}^{-1} (at 298 K)
Source:

Reactions with Strong Oxidizers and Reductants

TEG reacts violently with strong oxidizers (e.g., peroxides, nitrates), producing toxic gases like CO2_2 and H2_2O . Conversely, it generates flammable hydrogen gas when exposed to alkali metals or reducing agents :

TEG+NaNa+ glycolate+H2\text{TEG}+\text{Na}\rightarrow \text{Na}^+\text{ glycolate}+\text{H}_2\uparrow

Hazardous Incompatibilities:

Incompatible AgentsObserved Reactions
Strong oxidizers (e.g., HNO3_3)Explosive decomposition
Alkali metals (e.g., Na, K)Flammable H2_2 release
Sources:

Decomposition Pathways

Under extreme conditions (e.g., Li-O2_2 battery charging), TEG decomposes via radical intermediates. ESR studies detect carbon-centered radicals, indicating C–O bond cleavage .

Decomposition Products:

  • Primary: Formaldehyde, glyoxal.

  • Secondary: Hydroxyl radicals (\cdot OH) in the presence of H2_2O2_2 .

Functionalization via Transesterification

TEG undergoes enzymatic transesterification with methyl 3-mercaptopropionate (MP-SH) to produce thiol-terminated derivatives. CALB lipase catalyzes the reaction, achieving 88% yield of dithiol-TEG in 8 hours .

Synthetic Route:

TEG+2MP SHCALBTEG dithiol+2MeOH\text{TEG}+2\,\text{MP SH}\xrightarrow{\text{CALB}}\text{TEG dithiol}+2\,\text{MeOH}

Scientific Research Applications

Chemical Intermediates

TTEG serves as a versatile intermediate in the synthesis of various chemical compounds. Its ability to dissolve a wide range of substances enhances its utility in chemical reactions. For instance, it is used in the production of polyester resins and as a solvent in paints, inks, and varnishes .

Gas Dehydration

In the oil and gas industry, TTEG is employed to dehydrate natural gas. It effectively removes water vapor from gases, preventing pipeline freezing and other operational issues. The process involves contacting TTEG with natural gas to strip moisture, which is crucial for maintaining gas quality .

Heat Transfer Fluids

TTEG is also utilized as a heat transfer fluid due to its thermal stability and low freezing point. Its application in cooling systems ensures efficient heat management in industrial processes .

Biomedical Applications

Recent studies have explored the use of this compound derivatives in biomedical fields. For example, this compound diacrylate (TEGDA) has been investigated for its potential in fabricating smart hydrogels used for drug delivery and tissue engineering. These hydrogels can mimic biological environments, making them suitable for various medical applications .

Electrochemical Applications

This compound dimethyl ether (TEGDME), a derivative of TTEG, has been studied for its stability in lithium-air batteries. Research indicates that TEGDME can enhance the performance of oxygen electrodes by reducing solvent decomposition during battery operation . This property is critical for improving battery efficiency and lifespan.

Case Study 1: Gas Dehydration Efficiency

A study conducted on the efficiency of TTEG in dehydrating natural gas showed that it significantly reduced water content compared to traditional methods. The process involved recycling TTEG after moisture extraction, demonstrating economic viability alongside environmental benefits by minimizing waste .

Case Study 2: Biomedical Hydrogel Development

In a laboratory setting, researchers synthesized hydrogels using TEGDA derived from this compound for drug delivery systems. The hydrogels exhibited controlled release profiles for therapeutic agents, highlighting their potential for targeted treatments in cancer therapy .

Data Tables

Application AreaSpecific UseBenefits
Chemical SynthesisIntermediate for polyester resinsEnhances product quality
Gas IndustryNatural gas dehydrationPrevents pipeline freezing
Heat TransferCooling systemsEfficient thermal management
BiomedicalSmart hydrogelsMimics biological environments
Research FindingsDescriptionImplications
Electrochemical StabilityStability of TEGDME in batteriesImproved battery performance
Drug DeliveryControlled release from hydrogelsPotential for targeted cancer therapies

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Ethylene Glycols

Structural and Physical Properties

Ethylene glycol (EG), diethylene glycol (DEG), triethylene glycol (TEG), and TTEG share a backbone of repeating ethylene oxide units but differ in chain length and molecular mass (Table 1).

Property EG DEG TEG TTEG
Molecular formula C₂H₆O₂ C₄H₁₀O₃ C₆H₁₄O₄ C₈H₁₈O₅
Molecular weight (g/mol) 62.07 106.12 150.17 194.23
Boiling point (°C) 197–198 245–247 285–287 314–330
Volatility High Moderate Low Very low
Hygroscopicity High High High High

Increasing chain length correlates with higher boiling points and lower volatility, as seen in TTEG’s superior thermal stability compared to EG and DEG . TTEG’s extended ether chain enhances hydrogen-bonding capacity, improving miscibility with polar solvents like water and ethanol .

Chemical Reactivity

  • Hydroxyl Group Reactivity : TTEG’s terminal hydroxyl groups participate in esterification and etherification reactions. In glutathione (GSH) reactivity studies, TTEG exhibited 3.5× higher reactivity than its dimethacrylate derivative (TetraEGDMA), highlighting the critical role of free hydroxyl groups in toxicity pathways .
  • Catalytic Activity: TTEG’s ability to form complexes with potassium iodide (KI) enhances iodide’s nucleophilicity in cyclic carbonate synthesis. This is attributed to hydrogen-bonding interactions between TTEG’s hydroxyl groups and epoxide substrates, a property less pronounced in shorter glycols like EG .

Thermodynamic and Kinetic Behavior

In evaporation studies, TTEG’s parameter A (related to ballistic heat transport) increases with molecular mass, reaching ~10 compared to ~1 for EG. This reduces evaporation rates in microdroplets, making TTEG preferable in non-volatile formulations .

Biological Activity

Tetraethylene glycol (TEG) is a polyether compound with the formula C8H18O5C_8H_{18}O_5. It is recognized for its diverse applications in pharmaceuticals, materials science, and biochemistry. This article explores the biological activity of TEG, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

TEG is a viscous liquid at room temperature, characterized by its ether linkages which contribute to its solubility in water and organic solvents. Its structure consists of a linear chain of ethylene glycol units, which imparts unique physicochemical properties beneficial for biological applications.

1. Anti-Mycobacterial Activity

A significant study demonstrated that TEG can be utilized as a tethering agent in the synthesis of isatin dimers, which exhibited promising anti-mycobacterial activities against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The research indicated that these compounds could potentially overcome existing drug resistance mechanisms, suggesting a new avenue for tuberculosis treatment development .

2. Neuroprotective Effects

Another area of investigation involved a this compound derivative of benzothiazole aniline (BTA-EG4), which showed neuroprotective effects against amyloid-beta (Aβ) toxicity in vitro and in vivo. This compound was found to penetrate the blood-brain barrier effectively, enhance dendritic spine formation, and improve memory performance in animal models. The mechanism was linked to alterations in amyloid precursor protein (APP) processing and increased Ras signaling activity .

3. Cytotoxicity Studies

Research on the cytotoxic effects of TEG and its derivatives revealed that certain surfactants containing TEG could induce cell death at low concentrations. The study emphasized the importance of molecular structure on cytotoxicity, noting that variations in surfactant design could lead to significant differences in biological response .

Case Studies

Study FocusFindingsReference
Anti-Mycobacterial ActivityTEG-tethered isatin dimers showed efficacy against drug-resistant M. tuberculosis.
Neuroprotective EffectsBTA-EG4 improved synaptic function and memory by modulating APP processing.
Cytotoxicity EvaluationSurfactants with TEG induced cell death; structural features influenced toxicity levels.

The biological activities of TEG can be attributed to several mechanisms:

  • Interaction with Cellular Targets : Compounds derived from TEG often interact with specific proteins or pathways within cells, modulating their functions.
  • Structural Versatility : The ability to modify TEG derivatives allows for tailored interactions with biological systems, enhancing their therapeutic potential.
  • Biocompatibility : TEG's physicochemical properties promote its use in formulations intended for biological applications due to its low toxicity and favorable solubility profiles.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the critical properties (e.g., temperature, pressure) of tetraethylene glycol, and what are common sources of error?

Critical properties are measured using pulse-heating techniques or gas chromatography (GC) under controlled conditions. For ethylene glycol homologs like this compound, discrepancies often arise from impurities or oligomer contamination. For example, GC analysis (e.g., KN-2409 system) quantifies impurities (5–3000 mg/kg range) using capillary columns and flame ionization detection . Errors may stem from incomplete purification or calibration drift. Cross-validate results with simulation studies (e.g., molecular dynamics) to resolve inconsistencies .

Q. What methodological criteria justify selecting this compound over PEG for drug delivery systems?

this compound offers superior biodegradability and hydrophilicity compared to larger PEG chains. Its smaller size enables easier drug release in vivo while maintaining stealth properties against immune recognition. For instance, conjugation with capecitabine’s lactone moiety preserves drug activity, as demonstrated via synthetic routes starting from D-ribose . Validate release kinetics using in vitro assays (e.g., dialysis membranes) and compare with PEG-based controls.

Q. How can researchers access reliable physicochemical data for this compound?

Use the NIST Chemistry WebBook (Standard Reference Database 69) for validated data on boiling points, densities, and solubility. Avoid unreliable sources like benchchem.com . For advanced properties (e.g., infinite dilution activity coefficients), refer to experimental studies using gas chromatography at 50–130°C or volumetric analyses of aqueous solutions .

Advanced Research Questions

Q. How do molecular dynamics simulations resolve contradictions in critical property data for this compound and its homologs?

Simulations reveal that tri- and tetraethylene glycols exhibit nearly identical critical temperatures and pressures due to similar chain flexibility and intermolecular interactions. Discrepancies in experimental data (e.g., pulse-heating vs. simulations) may arise from oligomerization during heating. Address this by comparing simulated phase diagrams with high-purity experimental samples .

Q. What role does this compound play in optimizing PCR amplification, and how does concentration affect efficiency?

this compound enhances DNA amplification by stabilizing polymerase activity and reducing nonspecific binding. In end-point or quantitative PCR, concentrations ≤20 vol% improve yield without inhibiting enzymes. For example, 10 vol% in washing buffers eliminates ethanol interference, streamlining elution . Optimize via gradient PCR trials with varying concentrations.

Q. How does this compound’s molecular structure influence its performance in absorption cooling systems?

In CH₃NH₂-LiSCN systems, this compound dimethyl ether’s flat vapor-liquid equilibrium curve (40–100 psia at 100°C) enables efficient heat transfer. Its ether linkages enhance solubility with polar refrigerants, while methyl groups reduce viscosity. Validate using Dühring plots and Raoult’s Law deviations .

Q. What synthetic strategies improve the stability of this compound-based hydrogels for controlled drug release?

Crosslink this compound diacrylate (TetEGDA) with acrylamide or methacrylate monomers via UV polymerization. Characterize swelling ratios and degradation rates using rheometry and HPLC. For sustained release, optimize crosslink density (e.g., 5–10 mol% TetEGDA) to balance mechanical strength and biodegradability .

Q. How can structure-property relationships predict this compound’s behavior in mixed-solvent systems?

Infinite dilution activity coefficients (e.g., for hydrocarbons in glycols) correlate with UNIFAC group parameters. For n-decane in this compound, experimental data (50–130°C) align with modified UNIFAC predictions, highlighting the role of ether oxygen-hydrocarbon interactions . Apply these models to design extraction or purification processes.

Q. What mechanisms underlie this compound’s efficacy as a linker in PROTAC molecules?

As a flexible, hydrophilic spacer, this compound promotes optimal distance between E3 ligase and target protein binders. Its biodegradability ensures intracellular cleavage post-delivery. Assess degradation efficiency via Western blotting and cellular viability assays .

Q. Methodological Notes

  • Data Validation : Cross-reference experimental results with NIST databases and peer-reviewed simulations .
  • Analytical Best Practices : Use GC with EPC modules for impurity profiling and DSC for thermal stability analysis .
  • Ethical Compliance : Adhere to institutional guidelines for biochemical applications (e.g., PROTACs) .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
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InChI Key

UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCOCCOCCO)O
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Molecular Formula

C8H18O5
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DSSTOX Substance ID

DTXSID9026922
Record name Tetraethylene glycol
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Molecular Weight

194.23 g/mol
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Physical Description

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB]
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Boiling Point

621 °F at 760 mmHg (USCG, 1999), 327.3 °C
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Flash Point

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup)
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Solubility

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C
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Vapor Pressure

4.65X10-5 mm Hg at 26 °C
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Color/Form

Liquid, Colorless liquid, Colorless to straw-colored liquid

CAS No.

112-60-7, 157299-02-0, 127821-00-5
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Melting Point

24.8 °F (USCG, 1999), -9.4 °C
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Record name TETRAETHYLENE GLYCOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
24
Quantity
29.15 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
41%

Synthesis routes and methods II

Procedure details

Dissolve one equivalet of sodium in at least 5 equivalents of tetraethylene glycol and then add one equivalent of triethylene glycol monobenzenesulfonate. Heat the resulting solution at 100° to 150° C. until the elimination of sodium benzene sulfontate is substantially complete. Remove the insoluble sulfonate salt by filtration and fractionally distill the resultiing product in vacuo to obtain heptaethylene glycol as the higher boiling fraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylene glycol monobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve one equivalent of sodium in at least 5 equivalents of tetraethylene glycol and then add one equivalent of triethylene glycol monobenzenesulfonate. Heat the resulting solution at 100° to 150°C until the elimination of sodium benzene sulfonate is substantially complete. Remove the insoluble sulfonate salt by filtration and fractionally distill the resulting product in vacuo to obtain heptaethylene glycol as the higher boiling fraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylene glycol monobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium benzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethylene glycol
Reactant of Route 2
Tetraethylene glycol
Reactant of Route 3
Tetraethylene glycol
Reactant of Route 4
Reactant of Route 4
Tetraethylene glycol
Reactant of Route 5
Reactant of Route 5
Tetraethylene glycol
Reactant of Route 6
Reactant of Route 6
Tetraethylene glycol

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